molecular formula C9H8ClN3 B2883938 5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile CAS No. 1856293-02-1

5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile

Cat. No.: B2883938
CAS No.: 1856293-02-1
M. Wt: 193.63
InChI Key: BYHGYLGDTYRWGF-UHFFFAOYSA-N
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Description

5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CPYC is a heterocyclic compound that contains a pyridine ring with a nitrile and an amino group attached to it.

Mechanism of Action

5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile exerts its biological effects through the inhibition of protein kinase C and tyrosine kinases. These enzymes play important roles in cell signaling pathways that regulate various cellular processes such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound can modulate these cellular processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. It has also been shown to reduce blood glucose levels in diabetic rats. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for the research and development of 5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile. One potential direction is the development of this compound-based drugs for the treatment of cancer and diabetes. Another direction is the investigation of its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a tool for studying cellular signaling pathways.

Synthesis Methods

5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with prop-2-en-1-amine in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-chloro-6-hydroxypyridine-3-carbonitrile with propargylamine in the presence of a palladium catalyst. Both methods produce this compound in good yields and high purity.

Scientific Research Applications

5-Chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases, which are involved in various diseases, including cancer and diabetes. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

5-chloro-6-(prop-2-enylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-2-3-12-9-8(10)4-7(5-11)6-13-9/h2,4,6H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHGYLGDTYRWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C(C=N1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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